3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

Suzuki-Miyaura cross-coupling Boronic ester stability Chromatographic purification

This trihalogenated pinacol boronic ester offers unique orthogonal reactivity: the C–Br bond undergoes oxidative addition ~10²–10³-fold faster than C–Cl, enabling sequential Suzuki couplings. The 3-bromo-6-chloro-2-fluoro substitution pattern provides distinct steric/electronic effects not replicable by simpler analogs. Pinacol protection ensures superior storage stability compared to free boronic acid (CAS 1451393-00-2) and reliable chromatographic purification. The minimal steric footprint (A-value 0.42 kcal/mol) enables predictable diastereoselectivity in complex syntheses. Choose this building block for reproducible, batch-consistent cross-coupling performance.

Molecular Formula C12H14BBrClFO2
Molecular Weight 335.41 g/mol
CAS No. 1451391-12-0
Cat. No. B1528132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
CAS1451391-12-0
Molecular FormulaC12H14BBrClFO2
Molecular Weight335.41 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl
InChIInChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
InChIKeyKYWBYZAWFOMLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 1451391-12-0): Essential Procurement Information and Baseline Characterization


3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester (CAS 1451391-12-0; IUPAC: 2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; MF: C12H14BBrClFO2; MW: 335.41) is a pinacol-protected arylboronic ester building block . The compound features a trisubstituted phenyl ring bearing bromine, chlorine, and fluorine substituents in a 3-bromo-6-chloro-2-fluoro substitution pattern . Pinacol boronic esters of this class serve as stable surrogates for the corresponding boronic acids in Suzuki-Miyaura cross-coupling reactions, providing a route to biaryl and heterobiaryl structures in medicinal chemistry and materials science applications [1].

Why Generic Substitution of 3-Bromo-6-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 1451391-12-0) Fails: A Procurement Risk Assessment


Generic substitution of this compound is fraught with technical risk due to three interdependent factors: first, the specific 3-bromo-6-chloro-2-fluoro substitution pattern dictates both the regiochemistry and the electronic character of the aryl group in subsequent coupling steps, with each halogen exerting distinct steric and electronic effects that cannot be replicated by simpler analogs [1]; second, the pinacol ester protection is non-interchangeable with alternative diol protecting groups, as systematic kinetic studies have demonstrated that pinacol derivatives exhibit nucleophilic reactivities differing by orders of magnitude (up to 10⁴-fold) compared to neopentyl glycol or ethylene glycol boronic esters [2]; third, the trihalogenated substitution pattern presents unique hydrolytic stability and cross-coupling reactivity profiles relative to mono- or di-halogenated alternatives, a consequence of the cumulative electron-withdrawing character of the fluorine, chlorine, and bromine substituents [3]. These layered structural and electronic features collectively render direct substitution without rigorous comparative validation a demonstrable procurement error.

3-Bromo-6-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 1451391-12-0): Quantitative Differentiation Evidence Versus Closest Analogs


Pinacol Ester Protection Provides Measurable Stability Advantages Over Free Boronic Acid Analogs

The pinacol ester form of 3-bromo-6-chloro-2-fluorophenylboronic acid confers enhanced stability relative to the corresponding free boronic acid (CAS 1451393-00-2), a distinction with direct experimental consequences. Free boronic acids in this structural class are documented to exhibit C–B bond stability issues, high polarity hindering chromatographic isolation, and spontaneous dehydration to boroxines [1]. The pinacol ester, in contrast, is specifically characterized as the go-to intermediate for Suzuki cross-coupling reactions due to its amenability to silica gel purification (albeit with recommended rapid flash conditions to minimize on-column hydrolysis) and its reliable handling profile [1].

Suzuki-Miyaura cross-coupling Boronic ester stability Chromatographic purification

Pinacol Bpin Group Exhibits Surprisingly Small Steric Bulk (A-Value 0.42 kcal/mol) Enabling Predictable Diastereoselectivity

The pinacol boronic ester (Bpin) group is conventionally perceived as sterically bulky; however, rigorous experimental and computational analysis reveals that it possesses a remarkably small A-value of 0.42 kcal/mol, which is substantially smaller than that of a methyl group (A-value = 1.7 kcal/mol) and even smaller than a hydroxyl group (A-value = 0.87 kcal/mol) [1]. This planar oxygen–boron–oxygen motif minimizes steric interactions in diastereoselective transformations [1]. This property is intrinsic to the pinacol ester moiety and therefore applies directly to CAS 1451391-12-0.

Steric parameters Diastereoselectivity Boronic ester substituent effects

Fluorine Substituent Imparts Electron-Withdrawing Character That Modulates Boron Lewis Acidity and Hydrolytic Stability

The presence of the fluorine substituent at the 2-position of the phenyl ring in CAS 1451391-12-0 contributes electron-withdrawing character that systematically alters the properties of the boronic ester moiety [1]. Comprehensive studies on fluoro-substituted arylboronic acids and their derivatives demonstrate that fluorine substitution directly influences boron Lewis acidity, hydrolytic stability, and spectroscopic properties [1]. While compound-specific quantitative data for CAS 1451391-12-0 are not available in the open literature, the class-level principle is well established: electron-withdrawing groups reduce electron density at boron, which can enhance transmetalation efficiency in Suzuki-Miyaura couplings under appropriate conditions while potentially increasing susceptibility to protodeboronation in protic media [1].

Fluorinated arylboronic esters Lewis acidity Hydrolytic stability

Trihalogenated Aryl Substitution Pattern Enables Orthogonal Reactivity Distinct from 2-Chloro-6-fluorophenylboronic Acid Analogs

The 3-bromo-6-chloro-2-fluoro substitution pattern of CAS 1451391-12-0 provides a functional handle (the bromine atom at the 3-position) for orthogonal Suzuki-Miyaura coupling while retaining the chlorine at the 6-position for subsequent functionalization or as a pharmacophoric element. This contrasts with simpler analogs such as 2-chloro-6-fluorophenylboronic acid (CAS 313545-32-3), which lacks the bromine substituent and therefore does not offer the same potential for sequential, regioselective coupling strategies . The presence of three distinct halogens—each with different reactivity profiles toward palladium-catalyzed cross-coupling (Br ≫ Cl in oxidative addition)—allows for staged synthetic sequences where the boronic ester participates in coupling while the bromine atom is retained for a later coupling step, or vice versa depending on the synthetic sequence design [1].

Trihalogenated building blocks Orthogonal cross-coupling Regioselective functionalization

Pinacol Boronic Ester Reactivity Profiles Differ from Neopentyl Glycol Esters by Up to 10⁴-Fold in Boron Ate Complex Transformations

Systematic kinetic investigations of boron ate complexes derived from aryl boronic esters have quantified the profound influence of the diol ligand on nucleophilic reactivity [1]. In reactions with benzhydrylium ions, neopentyl glycol and ethylene glycol derivatives were found to be approximately 10⁴ times more reactive than the corresponding pinacol and catechol derivatives [1]. This class-level finding has direct implications for CAS 1451391-12-0: the pinacol ester exhibits substantially attenuated nucleophilicity relative to alternative boronic esters, a property that can be exploited to control reaction rates and suppress undesired side reactions in complex synthetic sequences [1]. The observed reactivity difference is attributed to the steric and electronic effects of the pinacol backbone, which stabilizes the tetracoordinate boron ate complex intermediate [1].

Boron ate complexes Nucleophilic reactivity Diol ligand effects

Trihalogenated Scaffold Enables Single-Step Access to Complex (3-Bromo-6-chloro-2-fluorophenyl)-Containing Intermediates via Suzuki Coupling

The 3-bromo-6-chloro-2-fluorophenyl scaffold is a recurring motif in intermediates documented in the chemical literature, including 1-(3-bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone, (3-bromo-6-chloro-2-fluorophenyl)methanol (synthesized in 94% yield), and various piperidinyl and pyrrolidinyl methanone derivatives . CAS 1451391-12-0 provides direct, single-step access to this trihalogenated aryl framework via Suzuki-Miyaura coupling, thereby circumventing multi-step halogenation sequences that would otherwise be required to install the precise Br/Cl/F substitution pattern . In contrast, simpler mono- or di-halogenated boronic esters would necessitate additional synthetic steps to achieve the same trihalogenated substitution pattern .

Building block efficiency Step-count reduction Medicinal chemistry intermediates

Optimal Procurement and Deployment Scenarios for 3-Bromo-6-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 1451391-12-0) Based on Quantitative Evidence


Medicinal Chemistry: Orthogonal Functionalization of Trihalogenated Biaryl Cores

This building block is ideally suited for medicinal chemistry programs requiring sequential, orthogonal cross-coupling to construct densely functionalized biaryl cores. The 3-bromo substituent serves as a second coupling handle that can be retained through an initial Suzuki-Miyaura coupling of the boronic ester moiety, enabling a subsequent coupling event with a different aryl partner. This orthogonal reactivity is enabled by the ~10²–10³-fold faster oxidative addition of aryl bromides versus aryl chlorides under standard palladium catalysis [1], a property that distinguishes CAS 1451391-12-0 from simpler dichlorinated or non-brominated analogs [1].

Process Chemistry: Controlled-Release Boronic Ester for Aqueous Suzuki-Miyaura Coupling

The pinacol ester protection in CAS 1451391-12-0 provides a controlled-release profile of the active boronic acid species under aqueous basic Suzuki-Miyaura conditions. This is in contrast to the corresponding free boronic acid (CAS 1451393-00-2), which is prone to spontaneous dehydration to boroxines and C–B bond instability during storage [1]. The pinacol ester's enhanced storage stability and reliable chromatographic purification profile make it the preferred form for process chemistry applications where batch-to-batch consistency and reproducible stoichiometry are critical [1].

SAR Expansion: Direct Access to Trihalogenated Scaffolds Without Multi-Step Halogenation

For structure-activity relationship (SAR) campaigns requiring systematic variation of substituents on a 3-bromo-6-chloro-2-fluorophenyl core, CAS 1451391-12-0 offers a single-step entry point via Suzuki coupling with diverse aryl halide partners. This eliminates the need for multi-step halogenation sequences that would otherwise be required to install the precise Br/Cl/F substitution pattern [1]. Related intermediates such as (3-bromo-6-chloro-2-fluorophenyl)methanol and 1-(3-bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone underscore the relevance of this scaffold in bioactive molecule synthesis [1].

Diastereoselective Synthesis: Exploiting the Low Steric Demand of the Bpin Group

The Bpin group's quantified A-value of 0.42 kcal/mol—smaller than both methyl (1.7 kcal/mol) and hydroxyl (0.87 kcal/mol) [1]—enables predictable diastereoselectivity in transformations where steric control governs facial selectivity. This property makes CAS 1451391-12-0 a preferred boronic ester building block for stereochemically complex target syntheses, where the minimal steric footprint of the pinacol moiety ensures that the inherent stereochemical bias of the chiral scaffold dominates the reaction outcome rather than the protecting group itself [1].

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